REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[I:14]I.OS(O)(=O)=O.[OH-].[Na+]>C(O)C.CCOC(C)=O.CCCCCC>[I:14][C:3]1[CH:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][CH:8]=[CH:9][CH:10]=3 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted two times with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed two times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (HexH:AcOEt=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.06 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 140.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |